5-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Description
5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . Schiff bases are known for their wide range of biological activities and coordination chemistry applications .
Properties
IUPAC Name |
5-bromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c1-22-14-5-3-10(16)6-9(14)8-18-19-15(21)12-7-11(17)2-4-13(12)20/h2-8,20H,1H3,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHRVQLBYFJGA-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: Halogen substitution reactions can occur, replacing the bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives with different halogens or functional groups.
Scientific Research Applications
5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions . These complexes can interact with biological molecules, leading to various biological effects. The Schiff base can also undergo hydrolysis, releasing the active components that exert biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other Schiff bases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
